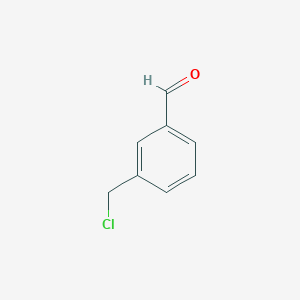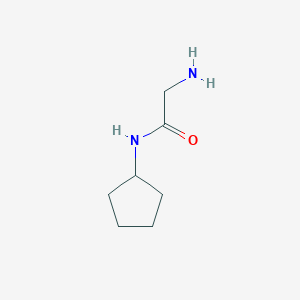
2-Amino-N-cyclopentyl-acetamide
Übersicht
Beschreibung
2-Amino-N-cyclopentyl-acetamide is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of acetamide, where the amide nitrogen is substituted with a cyclopentyl group and an amino group is attached to the alpha carbon
Wirkmechanismus
Target of Action
It is structurally similar to acetamide , which is known to interact with the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to acetamide , it may interact with its target protein to regulate amidase expression, which could lead to changes in the metabolism of certain compounds within the cell.
Biochemical Pathways
Compounds with similar structures have been shown to affect the histone deacetylase (hdac) and kinase pathways , which play crucial roles in cell cycle regulation and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 17866 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Compounds with similar structures have been shown to have potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 .
Biochemische Analyse
Biochemical Properties
2-Amino-N-cyclopentyl-acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tryptophan-2-monooxygenase and indole-3-acetamide hydrolase, which are involved in the indole-3-acetamide pathway . These interactions facilitate the conversion of tryptophan to indole-3-acetamide and subsequently to indole-3-acetic acid, a crucial plant hormone. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can inhibit the activity of histone deacetylase, leading to changes in gene expression and cellular proliferation . Additionally, it has been observed to impact the metabolism of cells by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as histone deacetylase and tryptophan-2-monooxygenase, thereby inhibiting their activity . This inhibition leads to alterations in the acetylation status of histones, resulting in changes in gene expression. Furthermore, this compound has been shown to interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced cellular proliferation and improved metabolic activity . At high doses, it can induce toxic or adverse effects, including cellular apoptosis and disruption of normal cellular functions. Threshold effects have been observed, where the impact of this compound becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the indole-3-acetamide pathway. In this pathway, this compound interacts with enzymes such as tryptophan-2-monooxygenase and indole-3-acetamide hydrolase, facilitating the conversion of tryptophan to indole-3-acetic acid . These interactions influence the metabolic flux and levels of key metabolites involved in plant hormone biosynthesis. Additionally, this compound has been shown to affect other metabolic pathways related to energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize to specific compartments or organelles within the cell, such as the nucleus and mitochondria . The localization of this compound to these compartments is facilitated by targeting signals that direct its transport and accumulation. Additionally, post-translational modifications, such as phosphorylation, can influence the activity and function of this compound within these subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopentyl-acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with chloroacetamide under basic conditions. The reaction proceeds as follows:
Cyclopentylamine Reaction: Cyclopentylamine is reacted with chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing and temperature control ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-cyclopentyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Condensation: Formation of imines or enamines.
Oxidation: Formation of oximes.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-cyclopentyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-cyclohexyl-acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-Amino-N-cyclopropyl-acetamide: Contains a cyclopropyl group, leading to different steric and electronic properties.
2-Amino-N-phenyl-acetamide: Features a phenyl group, resulting in distinct aromatic interactions.
Uniqueness
2-Amino-N-cyclopentyl-acetamide is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of novel compounds with tailored properties for various applications.
Eigenschaften
IUPAC Name |
2-amino-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVKIXDBWVUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627590 | |
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-56-8 | |
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)


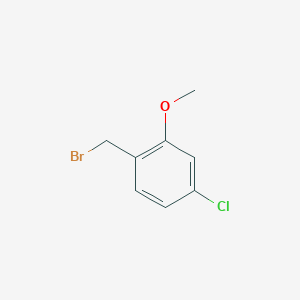
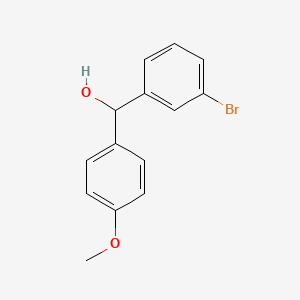
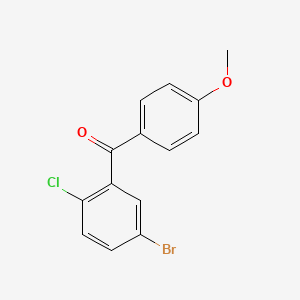
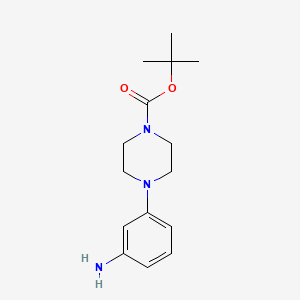


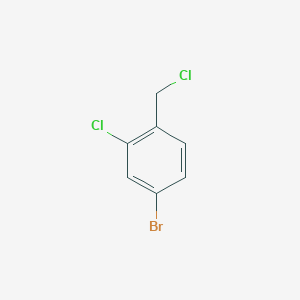

![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
